2-fluorobutanoic acid

Medicinal Chemistry Organic Synthesis Physicochemical Properties

2-Fluorobutanoic acid (CAS 433-44-3) is an α-fluorinated derivative of butyric acid, classified as a short-chain aliphatic carboxylic acid with a molecular formula of C₄H₇FO₂ and a molar mass of 106.10 g·mol⁻¹. The compound features a single fluorine atom at the α-carbon (C-2 position) adjacent to the carboxyl group, a substitution pattern that fundamentally alters its electronic properties, acidity, and reactivity compared to its non-fluorinated parent or other positional isomers.

Molecular Formula C4H7FO2
Molecular Weight 106.1 g/mol
CAS No. 433-44-3
Cat. No. B1329499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluorobutanoic acid
CAS433-44-3
Molecular FormulaC4H7FO2
Molecular Weight106.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)F
InChIInChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyGCSPSGQVZXMPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobutanoic Acid (CAS 433-44-3): A Core α-Fluorinated Carboxylic Acid Building Block


2-Fluorobutanoic acid (CAS 433-44-3) is an α-fluorinated derivative of butyric acid, classified as a short-chain aliphatic carboxylic acid with a molecular formula of C₄H₇FO₂ and a molar mass of 106.10 g·mol⁻¹ [1]. The compound features a single fluorine atom at the α-carbon (C-2 position) adjacent to the carboxyl group, a substitution pattern that fundamentally alters its electronic properties, acidity, and reactivity compared to its non-fluorinated parent or other positional isomers [2]. Commercially available in purities typically ranging from 97% to 98%, it is supplied as a liquid with a density of approximately 1.14–1.15 g/cm³ and a boiling point ranging from 90 °C (at 12 Torr) to 174.1 °C (at 760 mmHg) [3]. Its value in both academic and industrial settings stems from its dual role as a source of chirality and as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials synthesis.

2-Fluorobutanoic Acid (CAS 433-44-3): Why Non-Fluorinated or Positional Isomers Are Not Direct Substitutes


The strategic placement of the fluorine atom at the α-carbon (C-2 position) of 2-fluorobutanoic acid (CAS 433-44-3) induces a potent electron-withdrawing inductive effect (-I effect) that significantly enhances the acidity of the carboxylic acid group compared to non-fluorinated butyric acid or isomers fluorinated at the β- or γ-positions [1]. This enhanced acidity directly impacts its reactivity in condensation, esterification, and acid-catalyzed reactions. Furthermore, the α-fluoro substituent creates a chiral center, enabling the compound to exist as distinct (R)- and (S)-enantiomers, a property entirely absent in non-fluorinated butyric acid and which is critical for asymmetric synthesis and the development of enantiomerically pure pharmaceuticals [2]. Procuring 3-fluorobutanoic acid or 4-fluorobutanoic acid as a substitute would result in a significantly different pKa, altered lipophilicity, and the loss of the stereochemical handle, thereby compromising reaction yields, altering biological activity, or rendering a synthetic route unviable. The evidence below quantifies these critical differentiators.

2-Fluorobutanoic Acid (CAS 433-44-3): Quantified Differentiation from Key Analogs and Alternatives


Enhanced Acidity: pKa Comparison of 2-Fluorobutanoic Acid vs. Non-Fluorinated and Isomeric Analogs

The α-fluorine atom in 2-fluorobutanoic acid exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid group. This results in a markedly lower pKa value compared to its non-fluorinated parent and its positional isomers . The predicted pKa values demonstrate a clear trend where proximity of the fluorine atom to the carboxyl group correlates directly with increased acidity, making 2-fluorobutanoic acid the strongest acid among these butanoic acid analogs [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Patent-Validated Catalytic Specificity: 2-Fluorobutanoic Acid in Siloxanol Condensation

2-Fluorobutanoic acid is explicitly identified as a suitable and specific catalyst for the condensation of siloxanols to form organopolysiloxanes in U.S. Patent US3155634 [1]. The patent distinguishes its utility from non-fluorinated acids and outlines its application under specific process conditions. This represents a defined industrial use case where the compound's unique fluorinated structure is essential for catalytic activity.

Polymer Chemistry Organosilicon Synthesis Catalysis

Chiral Differentiation: The Presence of an α-Stereocenter as a Key Synthetic Advantage

The substitution of a hydrogen atom with a fluorine atom at the α-carbon (C-2) of butyric acid creates a chiral center, a feature entirely absent in the non-fluorinated parent compound . This stereocenter allows 2-fluorobutanoic acid to exist as a pair of enantiomers, (R)-2-fluorobutanoic acid and (S)-2-fluorobutanoic acid, providing a crucial handle for asymmetric synthesis [1]. While quantitative kinetic resolution data for the free acid is limited in open literature, the compound serves as a precursor to fluorinated amino acids and derivatives like 4-amino-2-fluorobutanoic acid, which has been kinetically characterized with a Ki value of 0.83 ± 0.44 mM for GABA aminotransferase inhibition [2].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Lipophilicity Modulation: Comparative LogP and Density Metrics

The introduction of a fluorine atom at the α-position of butyric acid subtly modulates the compound's lipophilicity and density. 2-Fluorobutanoic acid has a calculated LogP of 0.8191 and a density of 1.1402 g/cm³ at 20 °C [1]. These values are distinct from those of butyric acid (LogP ~0.79; density ~0.96 g/cm³) and reflect the influence of the fluorine substituent on the compound's overall polarity and molecular packing.

Drug Design ADME Properties Physicochemical Characterization

2-Fluorobutanoic Acid (CAS 433-44-3): Core Application Scenarios Based on Differentiated Evidence


Synthesis of Chiral Pharmaceutical Intermediates and Fluorinated Amino Acids

Given its α-stereocenter and enhanced acidity [1], 2-fluorobutanoic acid is a prime candidate for synthesizing enantiomerically pure building blocks. It can be used to prepare fluorinated amino acids, such as 4-amino-2-fluorobutanoic acid, which has shown specific competitive inhibition of GABA aminotransferase with a Ki of 0.83 ± 0.44 mM [2]. The ability to procure a racemic mixture or a resolved enantiomer is crucial for medicinal chemistry programs aimed at developing stereospecific drug candidates targeting neurological disorders.

Specialty Catalyst for Advanced Organosilicon Polymer Synthesis

2-Fluorobutanoic acid is explicitly claimed as a catalyst for the condensation of siloxanols to form high-molecular-weight organopolysiloxane gums and oils in U.S. Patent US3155634 [3]. The process requires the unique acidity and stability profile provided by the fluorinated acid. For industrial procurement in the silicones sector, this compound offers a specific, patent-validated function that non-fluorinated analogs cannot replicate.

Fine-Tuning Physicochemical Properties in Drug Candidate Optimization

The specific LogP (0.8191) and density (1.14 g/cm³) of 2-fluorobutanoic acid differentiate it from butyric acid [4]. In a lead optimization campaign, medicinal chemists may select this building block over its non-fluorinated parent to subtly increase molecular density and slightly modulate lipophilicity while simultaneously introducing a stereocenter and altering the pKa. These combined effects can be leveraged to improve a drug candidate's metabolic stability, target binding, or pharmacokinetic profile.

Precursor for Fluorinated Agrochemical Building Blocks

As an α-fluorinated carboxylic acid, 2-fluorobutanoic acid serves as a versatile intermediate for synthesizing fluorinated esters and amides, which are key motifs in modern agrochemicals . The fluorine atom's strong electron-withdrawing effect and the compound's inherent reactivity make it a valuable starting material for building fungicides, herbicides, and insecticides where the α-fluoroacyl group is known to enhance bioactivity and environmental stability [5].

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